ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE
Description
ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is a complex organic compound that features a benzimidazole moiety fused with an imidazole ring
Properties
IUPAC Name |
ethyl 6-[5-(benzimidazol-1-ylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-27-17(25)10-6-5-9-16(24)18-14(21-19(26)22-18)11-23-12-20-13-7-3-4-8-15(13)23/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWESOKVATHOIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the imidazole ring and subsequent functionalization to achieve the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The benzimidazole and imidazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole and imidazole rings can bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure, used in various pharmaceutical applications.
Imidazole: Another related compound, known for its role in biological systems and as a precursor in organic synthesis.
Oxibendazole: A benzimidazole derivative with anthelmintic properties, used to treat parasitic infections.
Uniqueness
ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE stands out due to its unique combination of benzimidazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
